bis-3',5'-trifluoromethyl-4-(5,5-dimethyl-1,3-dioxan-2-yl)butyrophenone bis-3',5'-trifluoromethyl-4-(5,5-dimethyl-1,3-dioxan-2-yl)butyrophenone
Brand Name: Vulcanchem
CAS No.: 898755-91-4
VCID: VC2294112
InChI: InChI=1S/C18H20F6O3/c1-16(2)9-26-15(27-10-16)5-3-4-14(25)11-6-12(17(19,20)21)8-13(7-11)18(22,23)24/h6-8,15H,3-5,9-10H2,1-2H3
SMILES: CC1(COC(OC1)CCCC(=O)C2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F)C
Molecular Formula: C18H20F6O3
Molecular Weight: 398.3 g/mol

bis-3',5'-trifluoromethyl-4-(5,5-dimethyl-1,3-dioxan-2-yl)butyrophenone

CAS No.: 898755-91-4

Cat. No.: VC2294112

Molecular Formula: C18H20F6O3

Molecular Weight: 398.3 g/mol

* For research use only. Not for human or veterinary use.

bis-3',5'-trifluoromethyl-4-(5,5-dimethyl-1,3-dioxan-2-yl)butyrophenone - 898755-91-4

Specification

CAS No. 898755-91-4
Molecular Formula C18H20F6O3
Molecular Weight 398.3 g/mol
IUPAC Name 1-[3,5-bis(trifluoromethyl)phenyl]-4-(5,5-dimethyl-1,3-dioxan-2-yl)butan-1-one
Standard InChI InChI=1S/C18H20F6O3/c1-16(2)9-26-15(27-10-16)5-3-4-14(25)11-6-12(17(19,20)21)8-13(7-11)18(22,23)24/h6-8,15H,3-5,9-10H2,1-2H3
Standard InChI Key ACSUTRWEBANKCN-UHFFFAOYSA-N
SMILES CC1(COC(OC1)CCCC(=O)C2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F)C
Canonical SMILES CC1(COC(OC1)CCCC(=O)C2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F)C

Introduction

Bis-3',5'-trifluoromethyl-4-(5,5-dimethyl-1,3-dioxan-2-yl)butyrophenone, also known as 1-[3,5-bis(trifluoromethyl)phenyl]-4-(5,5-dimethyl-1,3-dioxan-2-yl)butan-1-one, is a synthetic organic compound with a molecular formula of C18H20F6O3 and a molecular weight of 398.3 g/mol . This compound is primarily used for research and development purposes, as indicated by suppliers such as Matrix Scientific and Alfa Chemistry .

Safety and Handling

Bis-3',5'-trifluoromethyl-4-(5,5-dimethyl-1,3-dioxan-2-yl)butyrophenone is classified as an irritant and requires careful handling to avoid skin and eye contact. It is recommended to use personal protective equipment and avoid breathing in dust, mist, gas, or vapors . The compound is stored at ambient temperatures and is intended for research purposes only .

Data Table: Compound Specifications

SpecificationValue
Molecular FormulaC18H20F6O3
Molecular Weight398.3 g/mol
CAS Number898755-91-4
Hydrogen Bond Donor Count0
Hydrogen Bond Acceptor Count9
Rotatable Bond Count5
XLogP3-AA4.9
Price (per gram)Approximately $465

Regulatory Considerations

The compound is not listed on the EPA’s TSCA inventory and is sold for research and development purposes only. Buyers must comply with all applicable regulations, including those related to the Toxic Substances Control Act .

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